

Molecular Architecture & Stereochemistry[1]

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Compound of Interest

Compound Name: *Z-D-Glu-OEt*

Cat. No.: *B1339971*

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The structural integrity of **Z-D-Glu-OEt** relies on three distinct functional domains: the carbobenzyloxy (Cbz or Z) protecting group, the D-glutamic acid core, and the -ethyl ester.

Nomenclature Clarification: In peptide chemistry catalogs, "**Z-D-Glu-OEt**" typically denotes the -ethyl ester (C-1 esterification), leaving the -carboxylic acid (side chain) free. This distinction is vital, as the -ester (Z-D-Glu(OEt)-OH) has vastly different reactivity and applications.[1]

- IUPAC Name: (2R)-2-[[[(benzyloxy)carbonyl]amino]-5-hydroxypentanoic acid 1-ethyl ester][1]

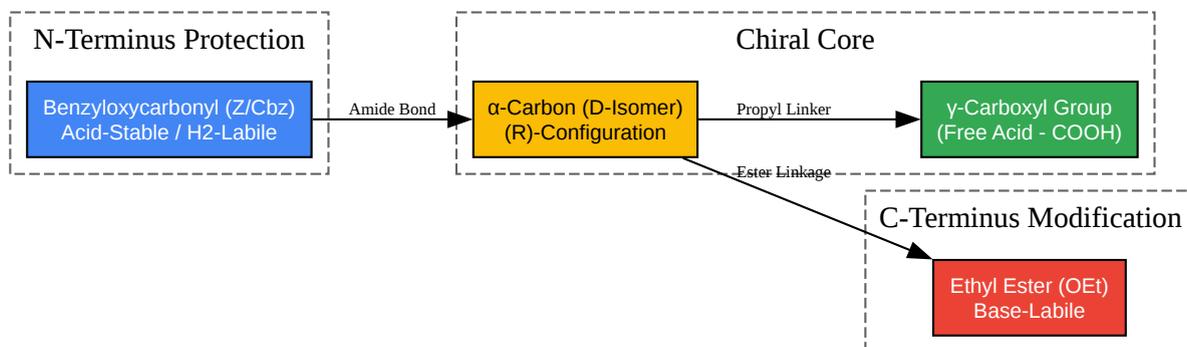
- Molecular Formula:

[1]

- Stereocenter: The

-carbon possesses the (R) configuration (D-isomer), contrasting with the (S) configuration of naturally occurring L-glutamic acid.[1]

Structural Visualization (DOT):



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Caption: Functional decomposition of **Z-D-Glu-OEt** showing orthogonal protection strategies and the central chiral core.

Physicochemical Properties[1][2][3][4]

The following data aggregates standard experimental values. Note that the physical state (oil vs. solid) can depend on purity and crystallization solvents.[1]

Property	Value / Description	Experimental Note
Molecular Weight	309.32 g/mol	Monoisotopic Mass: 309.12
Physical State	Viscous Oil or Low-Melting Solid	Often solidifies upon standing or trituration with ether/hexane. [1]
Solubility	High: EtOAc, DCM, MeOH, EtOH Low: Water, Hexane	Soluble in organic solvents due to lipophilic Z and OEt groups.
Optical Rotation	(in MeOH/EtOH)	Exact value is solvent-dependent; opposite sign to L-isomer. [1]
pKa (Side Chain)	~4.25	The -COOH remains acidic. [1]
TLC (Rf)	~0.5 (CHCl ₃ :MeOH:AcOH 90:8: [1]2)	Visualized via UV (254nm) or Ninhydrin (negative until deprotected). [1]

Synthetic Protocols

Synthesis of **Z-D-Glu-OEt** requires careful regiocontrol to avoid forming the

-ester or the diester. [1] The most robust protocol involves the initial formation of the

-ester followed by N-protection.

Protocol A: The "Thionyl Chloride" Route (Regioselective)

This method leverages the kinetic preference for

-esterification under controlled conditions. [1]

Reagents:

- D-Glutamic Acid (Start Material)[1][2][3]

- Thionyl Chloride (

) [1]

- Absolute Ethanol [1]

- Benzyl Chloroformate (Z-Cl) [1]

- Sodium Bicarbonate (

) [1]

Step-by-Step Methodology:

- Formation of H-D-Glu-OEt (Intermediate):

- Suspend D-Glutamic acid (10 mmol) in absolute ethanol (30 mL) at 0°C.
- Dropwise add thionyl chloride (11 mmol). [1] Critical: Maintain temperature <5°C to minimize

-ester formation. [1]

- Allow to warm to room temperature (RT) and stir for 12 hours.
- Evaporate solvent to yield H-D-Glu-OEt [1]·HCl. (Verify via TLC;

-ester forms faster than

).

- N-Protection (Introduction of Z-group):

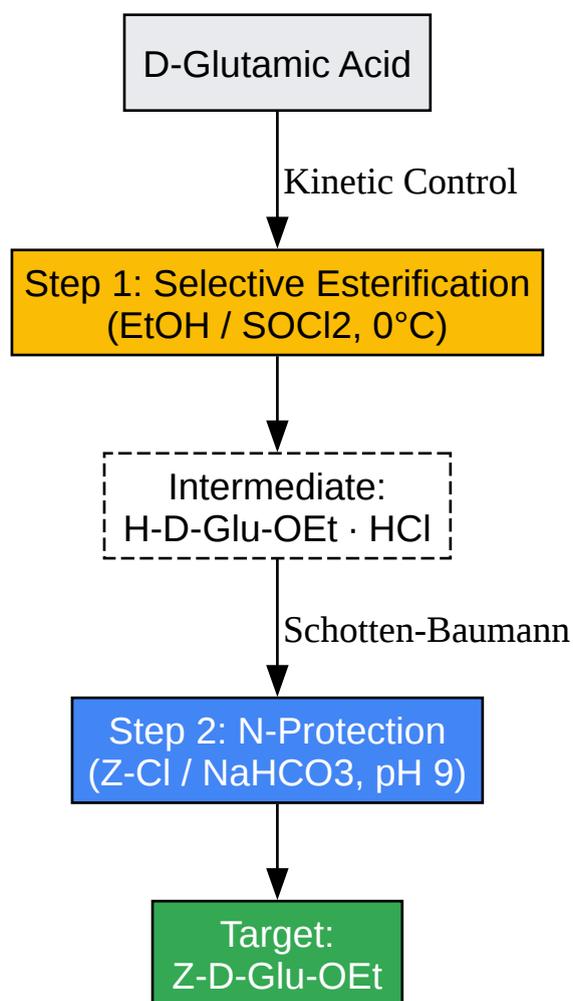
- Dissolve the crude H-D-Glu-OEt·HCl in water/dioxane (1:1). [1]

- Add

(2.5 eq) to neutralize and basify to pH ~8-9. [1]

- Cool to 0°C. Add Benzyl Chloroformate (Z-Cl, 1.1 eq) dropwise over 30 mins.
- Stir vigorously at 0°C for 1 hour, then at RT for 3 hours.
- Work-up:
 - Acidify the aqueous mixture with 1N HCl to pH 2 (precipitates the product if solid, or oils out).[1]
 - Extract with Ethyl Acetate (3x).[1]
 - Wash organic layer with brine, dry over
.[1]
 - Concentrate in vacuo.[1][4] Purify via silica gel chromatography (Hexane/EtOAc gradient) to remove any diester or unreacted Z-Cl.[1]

Synthetic Pathway Visualization (DOT):



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Caption: Two-step regioselective synthesis workflow minimizing side-chain esterification.

Analytical Validation (Self-Validating Systems)[1]

To ensure scientific integrity, the synthesized compound must pass the following structural checks.

1. Proton NMR (

H-NMR, 300/400 MHz, CDCl₃

):

- 7.35 (m, 5H): Aromatic protons of the Z-group (Confirm presence of protection).

- 5.10 (s, 2H): Benzylic -CH
- of the Z-group.[1]
- 4.40 (m, 1H):
-CH proton.[1] Diagnostic: Coupling pattern confirms chirality preservation (racemization blurs this signal).[1]
- 4.20 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals (Confirm OEt presence).
- 2.40 (t, 2H):
-CH
adjacent to the free carboxyl.[1]

2. Mass Spectrometry (ESI-MS):

- Expected [M+H]⁺: 310.13
- Expected [M+Na]⁺: 332.11
- Validation: Presence of dimer peaks or mass shifts (+14 or +28) indicates methylation/ethylation of the side chain (impurity).[1]

3. Enantiomeric Purity (Chiral HPLC):

- Column: Chiralpak AD-H or OD-H.[1]
- Mobile Phase: Hexane/IPA with 0.1% TFA.[1]
- Criterion: >99% ee. The presence of the L-isomer (S-enantiomer) suggests racemization during the esterification step.[1]

Applications in Drug Development[2]

Metabolic Stability: The incorporation of D-amino acids like D-Glu into peptide sequences drastically reduces susceptibility to endogenous proteases.[1] **Z-D-Glu-OEt** serves as a "capped" C-terminus precursor.[1] Once the Z-group is removed (via hydrogenolysis,

/Pd-C), the free amine can be coupled to extend the chain, while the ethyl ester protects the C-terminus.

Peptidomimetics: **Z-D-Glu-OEt** is frequently used to synthesize

-glutamyl derivatives.[1] The free

-carboxyl group allows for the attachment of amines or other pharmacophores, creating branched peptides used in:

- Immunomodulation: Analogs of Muramyl Dipeptide (MDP).[1]
- Neuroscience: NMDA receptor antagonists often feature D-Glu motifs.[1]

References

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